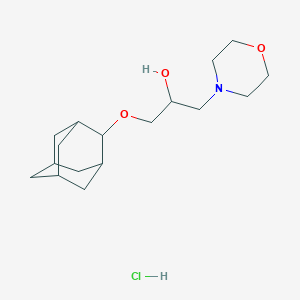
N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide, also known as Compound 1, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of neuroscience and drug development.
Wirkmechanismus
N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 acts as a partial agonist at dopamine D2 and D3 receptors. It has been shown to increase the release of dopamine in the striatum, which is a key region involved in reward processing and addiction. Additionally, this compound 1 has been shown to reduce the locomotor activity of mice, which is a measure of the drug's sedative effects.
Biochemical and Physiological Effects
This compound 1 has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of the immediate early gene c-fos in the striatum, which is a marker of neuronal activity. Additionally, this compound 1 has been shown to increase the levels of the neurotransmitter glutamate in the striatum. Glutamate is involved in several neurological processes such as learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 is that it has a high affinity for dopamine D2 and D3 receptors. This makes it a useful tool compound for studying the role of these receptors in neurological disorders. Additionally, this compound 1 has been shown to have a low toxicity profile in mice. However, one limitation of this compound 1 is that it has poor solubility in water. This can make it difficult to administer the compound in animal studies.
Zukünftige Richtungen
There are several future directions for the study of N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1. One direction is to study the effects of this compound 1 on other neurotransmitter systems such as the serotonin and norepinephrine systems. Additionally, further studies are needed to determine the potential therapeutic applications of this compound 1 in neurological disorders such as Parkinson's disease and addiction. Finally, the development of new analogs of this compound 1 with improved solubility profiles could lead to the development of new drugs with potential therapeutic applications.
Synthesemethoden
N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 was synthesized using a three-step process. The first step involved the reaction of 1,4'-bipiperidine-4-carboxylic acid with 2-phenylethylamine to obtain the intermediate product, N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide. The second step involved the reduction of the tetrahydro-2H-pyran-4-yl group using sodium borohydride to obtain this compound. The final step involved the purification of the compound using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 has potential applications in the field of neuroscience and drug development. It has been shown to have an affinity for dopamine D2 and D3 receptors, which are implicated in several neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound 1 can be used as a tool compound to study the role of these receptors in these disorders. Additionally, this compound 1 can be used as a starting point for the development of new drugs that target these receptors.
Eigenschaften
IUPAC Name |
1-[1-(oxan-4-yl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O2/c28-24(25-13-6-20-4-2-1-3-5-20)21-7-14-26(15-8-21)22-9-16-27(17-10-22)23-11-18-29-19-12-23/h1-5,21-23H,6-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSIEXCYLPDCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3CCN(CC3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)

![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B4956100.png)
![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)

![N-cyclopentyl-4,4,4-trifluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)butanamide](/img/structure/B4956110.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B4956114.png)


![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B4956134.png)

